molecular formula C23H27N3O4S B14979577 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide

Cat. No.: B14979577
M. Wt: 441.5 g/mol
InChI Key: QPPMVHFTAKWLIL-UHFFFAOYSA-N
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Description

The compound N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide is a heterocyclic molecule featuring a pyrrole core substituted with a 4-methoxyphenylsulfonyl group, methyl groups at positions 4 and 5, a 2-methylpropyl chain at the N1 position, and a pyridine-4-carboxamide moiety.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C23H27N3O4S/c1-15(2)14-26-17(4)16(3)21(22(26)25-23(27)18-10-12-24-13-11-18)31(28,29)20-8-6-19(30-5)7-9-20/h6-13,15H,14H2,1-5H3,(H,25,27)

InChI Key

QPPMVHFTAKWLIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=NC=C3)CC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrrole ring, sulfonylation, and subsequent coupling with the pyridine carboxamide. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group and pyridine carboxamide moiety play crucial roles in binding to target proteins or enzymes, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on their core heterocycles and substituent patterns:

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Key Substituents Notable Functional Groups
Target Compound Pyrrole 4-Methoxyphenylsulfonyl, 4,5-dimethyl, 2-methylpropyl, pyridine-4-carboxamide Sulfonyl, carboxamide, methoxy
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () Pyrimidine Bromine, morpholine, trimethylbenzenesulfonamide Bromo, sulfonamide, morpholine
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () Pyrimidine Fluorophenyl, hydroxymethyl, isopropyl Fluoro, hydroxymethyl, sulfonamide
N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide () Pyrido-pyrrolo-pyrimidine Dimethoxyphenyl, methoxypropyl Carboxamide, methoxy
Key Observations :

Pyrimidine derivatives (e.g., –4) may exhibit stronger π-π stacking interactions due to their planar, aromatic nature .

Substituent Effects: Sulfonyl/Carboxamide Groups: The target compound’s 4-methoxyphenylsulfonyl group contrasts with ’s bromine-morpholine-pyrimidine system. Bromine increases molecular weight and lipophilicity, while morpholine enhances solubility via its oxygen atom . Methoxy vs. Fluoro: The target’s methoxy group is less electronegative than the fluorophenyl group in , which could reduce dipole interactions but improve metabolic stability .

Physicochemical Properties :

  • Solubility : Morpholine () and hydroxymethyl () groups likely improve aqueous solubility over the target’s hydrophobic 2-methylpropyl chain.
  • Molecular Weight : The target compound (estimated MW ~500 g/mol) is heavier than ’s pyrimidine derivative (MW ~400 g/mol), which may influence bioavailability .

Biological Activity

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyridine ring : A heterocyclic aromatic ring that contributes to its pharmacological properties.
  • Pyrrol moiety : Known for its role in various biological activities.
  • Sulfonamide group : Often associated with antibacterial properties.

Structural Formula

The chemical formula can be represented as follows:

C20H26N2O3S\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}_3\text{S}

Antimicrobial Activity

Research indicates that compounds with sulfonamide functionalities exhibit significant antimicrobial properties. In a study evaluating similar compounds, it was found that derivatives showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CE. coliWeak

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Notably, compounds with similar structures have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and urinary tract infections, respectively .

Table 2: Enzyme Inhibition Studies

Compound NameTarget EnzymeInhibition (%)
Compound AAcetylcholinesterase85
Compound BUrease75
Compound CCarbonic anhydrase60

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a related compound featuring a similar sulfonamide group. The results indicated that the compound inhibited cell proliferation in various cancer cell lines through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins and activation of caspases .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of derivatives containing the pyridine and pyrrol moieties. Results showed significant reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of this compound can be attributed to:

  • Interaction with Enzymes : The sulfonamide group facilitates binding to active sites of target enzymes, inhibiting their function.
  • Cellular Uptake : The lipophilic nature of the compound enhances cellular permeability, allowing for effective intracellular action.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in inflammation and cancer progression.

Q & A

Q. What are the key considerations for designing a high-yield synthesis protocol for this compound?

  • Methodological Answer: Optimal synthesis requires multi-step planning:
  • Reaction Solvents/Catalysts: Use polar aprotic solvents (e.g., dichloromethane) with NaOH for sulfonylation steps, as demonstrated in analogous pyrrole derivatives .
  • Purification: Employ column chromatography or recrystallization to isolate intermediates. Membrane separation technologies (e.g., nanofiltration) can enhance purity .
  • Yield Optimization: Apply statistical experimental design (e.g., factorial or response surface methods) to minimize trial-and-error, focusing on variables like temperature, stoichiometry, and reaction time .

Q. How can the compound’s purity and structural integrity be rigorously characterized?

  • Methodological Answer: Combine analytical techniques:
  • HPLC: Assess purity (≥98% threshold) using C18 columns with UV detection, as standard in carboxamide analysis .
  • NMR/FT-IR: Confirm functional groups (e.g., sulfonyl, methoxy) and regiochemistry of the pyrrole and pyridine moieties .
  • Mass Spectrometry: Validate molecular weight (e.g., ESI-MS) to rule out side products .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer:
  • Acute Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to Category 4 oral/dermal/inhalation hazards .
  • Storage: Store in airtight containers at 2–8°C, avoiding moisture to prevent degradation of sulfonamide groups .
  • Emergency Response: Immediate decontamination (soap/water for skin contact; saline rinse for eyes) and medical consultation for exposure .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways and predict regioselectivity?

  • Methodological Answer:
  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model sulfonylation and cyclization steps, identifying transition states and energy barriers .
  • Machine Learning: Train models on existing pyrrole-carboxamide reaction datasets to predict optimal conditions (e.g., solvent polarity, catalyst loading) .
  • Validation: Cross-reference computational predictions with experimental kinetics (e.g., Arrhenius plots) to refine accuracy .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:
  • Meta-Analysis: Systematically compare assay conditions (e.g., cell lines, concentration ranges) using tools like PRISMA guidelines to identify confounding variables .
  • Dose-Response Curves: Re-evaluate IC₅₀ values under standardized protocols (e.g., ATP-based viability assays) to isolate structure-activity relationships .
  • Collaborative Replication: Partner with independent labs to verify reproducibility, addressing batch-to-batch variability in compound synthesis .

Q. What strategies ensure scalable synthesis without compromising yield or purity?

  • Methodological Answer:
  • Reactor Design: Transition from batch to flow chemistry for precise control of exothermic steps (e.g., sulfonylation), reducing side reactions .
  • Process Analytical Technology (PAT): Implement in-line monitoring (e.g., Raman spectroscopy) to track reaction progression and automate adjustments .
  • Green Chemistry: Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency .

Tables for Key Data

Parameter Synthesis Optimization Reference
Optimal Reaction Temperature25–30°C (sulfonylation step)
HPLC Purity Threshold≥98% (C18 column, 254 nm detection)
Acute Toxicity (CLP)Category 4 (oral/dermal/inhalation)

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